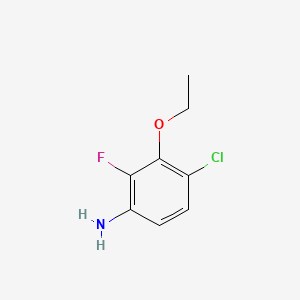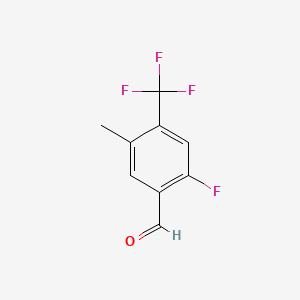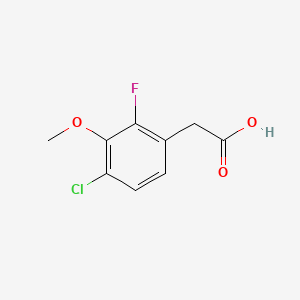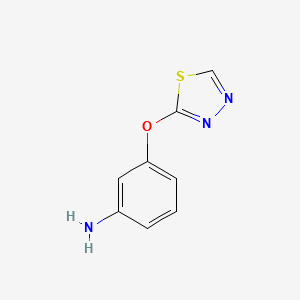
2-(1,3,4-チアゾール-2-イルオキシ)アニリン
概要
説明
3-(1,3,4-Thiadiazol-2-yloxy)aniline is an organic compound with the molecular formula C8H7N3OS. It is characterized by the presence of a thiadiazole ring attached to an aniline moiety through an oxygen atom.
科学的研究の応用
3-(1,3,4-Thiadiazol-2-yloxy)aniline has a wide range of applications in scientific research:
作用機序
Target of Action
1,3,4-thiadiazole derivatives, to which this compound belongs, are known for their broad-spectrum activities .
Mode of Action
It’s worth noting that 1,3,4-thiadiazole derivatives are known to interact with various biological targets due to the presence of the n–c–s– moiety .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to exhibit various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
1,3,4-thiadiazole derivatives are known for their broad-spectrum activities, suggesting they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
3-(1,3,4-Thiadiazol-2-yloxy)aniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with oxidoreductases, influencing redox reactions within cells. Additionally, 3-(1,3,4-Thiadiazol-2-yloxy)aniline can form complexes with proteins, altering their conformation and activity, which can have downstream effects on various metabolic pathways .
Cellular Effects
The effects of 3-(1,3,4-Thiadiazol-2-yloxy)aniline on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating gene expression, this compound can affect cellular metabolism, leading to changes in the production of key metabolites. For example, in certain cell types, 3-(1,3,4-Thiadiazol-2-yloxy)aniline may upregulate genes involved in antioxidant defenses, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, 3-(1,3,4-Thiadiazol-2-yloxy)aniline exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in enzyme conformation, affecting their interaction with substrates. Additionally, 3-(1,3,4-Thiadiazol-2-yloxy)aniline may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3,4-Thiadiazol-2-yloxy)aniline can vary over time. Studies have shown that its stability can be influenced by environmental factors such as pH and temperature. Over extended periods, 3-(1,3,4-Thiadiazol-2-yloxy)aniline may degrade, leading to a reduction in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic flux and gene expression patterns .
Dosage Effects in Animal Models
The effects of 3-(1,3,4-Thiadiazol-2-yloxy)aniline in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses or modulating immune responses. At higher doses, it can become toxic, leading to adverse effects such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3-(1,3,4-Thiadiazol-2-yloxy)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates. This compound can affect metabolic flux, altering the levels of key metabolites within cells. For instance, it may enhance the production of certain antioxidants, thereby contributing to cellular defense mechanisms against oxidative stress .
Transport and Distribution
Within cells and tissues, 3-(1,3,4-Thiadiazol-2-yloxy)aniline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in certain tissues, depending on its affinity for specific biomolecules. Its distribution within the body can influence its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,4-Thiadiazol-2-yloxy)aniline typically involves the reaction of 3-aminophenol with 2-chloro-1,3,4-thiadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 3-(1,3,4-Thiadiazol-2-yloxy)aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions: 3-(1,3,4-Thiadiazol-2-yloxy)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; in solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
類似化合物との比較
1,3,4-Thiadiazole: A core structure shared with 3-(1,3,4-Thiadiazol-2-yloxy)aniline, known for its diverse biological activities.
2-Amino-1,3,4-thiadiazole: Similar in structure but with an amino group instead of an aniline moiety, used in various chemical syntheses.
4-(1,3,4-Thiadiazol-2-yloxy)aniline: Another isomer with different substitution patterns, leading to varied properties and applications.
Uniqueness: 3-(1,3,4-Thiadiazol-2-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(1,3,4-thiadiazol-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-6-2-1-3-7(4-6)12-8-11-10-5-13-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTIMCOMSQTOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


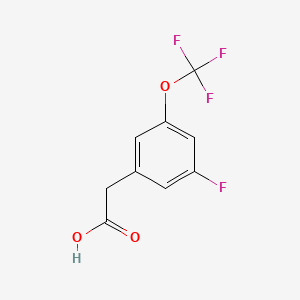


![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)
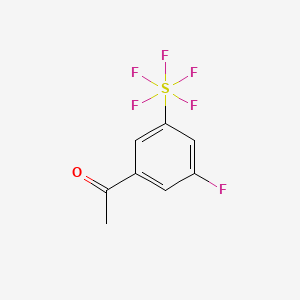
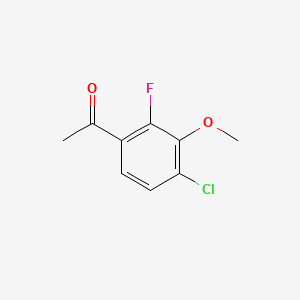
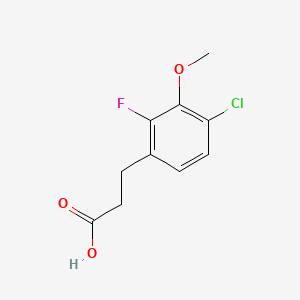
![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)


